3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one

Description

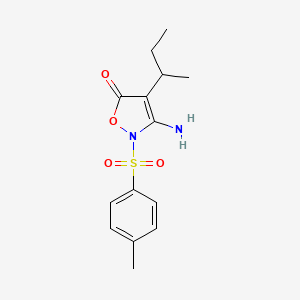

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one is a substituted isoxazolone derivative characterized by a sec-butyl group at position 4, an amino group at position 3, and a tosyl (p-toluenesulfonyl) group at position 2. The compound belongs to the isoxazolone family, a class of five-membered heterocyclic compounds with oxygen and nitrogen atoms in the ring. Isoxazolones are known for their versatility in medicinal chemistry, agrochemicals, and materials science due to their reactivity and ability to act as intermediates in synthesis .

Key structural features influencing its properties include:

- sec-Butyl substituent: Introduces steric bulk and lipophilicity, which may affect solubility and biological interactions.

- Amino group: Provides a site for further functionalization, such as acylation or alkylation.

Structure

3D Structure

Properties

CAS No. |

6940-73-4 |

|---|---|

Molecular Formula |

C14H18N2O4S |

Molecular Weight |

310.37 g/mol |

IUPAC Name |

3-amino-4-butan-2-yl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one |

InChI |

InChI=1S/C14H18N2O4S/c1-4-10(3)12-13(15)16(20-14(12)17)21(18,19)11-7-5-9(2)6-8-11/h5-8,10H,4,15H2,1-3H3 |

InChI Key |

JIIAFFKUKJAABZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=C(N(OC1=O)S(=O)(=O)C2=CC=C(C=C2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Sec-Butyl Substitution: The sec-butyl group is typically introduced through alkylation reactions.

Tosylation: The tosyl group is introduced using tosyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amino and tosyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Tosyl chloride in the presence of a base like pyridine.

Major Products

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the tosyl group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities between 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one and related compounds:

Key Differences and Implications

Substituent Effects on Reactivity and Stability

- Tosyl vs. Non-Tosyl Derivatives: The tosyl group in the target compound enhances electrophilicity at position 2, facilitating nucleophilic substitution reactions. In contrast, compounds like 5-Amino-4-sec-butylisoxazol-3(2H)-one lack this group, limiting their utility in sulfonamide-based chemistry .

- sec-Butyl vs. tert-Butyl : The sec-butyl group introduces moderate steric hindrance compared to tert-butyl (), which may influence crystal packing and solubility. For example, tert-butyl derivatives often exhibit higher melting points due to increased symmetry .

Spectroscopic Properties

- NMR Data: Isoxazolones with aromatic substituents (e.g., 4-bromo-2-methoxybenzyloxyimino derivatives in ) show distinct aromatic proton signals (δ 6.87 ppm), while aliphatic sec-butyl groups typically resonate at δ 0.8–1.5 ppm . The absence of aromatic protons in the target compound simplifies its ¹H-NMR spectrum.

Biological Activity

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The specific reaction pathways may vary, but generally include the formation of isoxazole rings through cyclization reactions involving tosylated intermediates.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on isoxazole derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Isoxazole A | HL-60 (leukemia) | 86 | Induces apoptosis |

| Isoxazole B | MCF-7 (breast) | 755 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Case Study: Cytotoxicity in HL-60 Cells

In a study evaluating the cytotoxic effects of various isoxazole derivatives, it was found that certain derivatives led to significant decreases in Bcl-2 expression and increased levels of p21^WAF-1, suggesting a dual mechanism involving both apoptosis and cell cycle regulation . This indicates that this compound may share similar mechanisms.

Antiangiogenic Activity

Additionally, some isoxazole derivatives have demonstrated antiangiogenic properties. The ability to inhibit angiogenesis is crucial in cancer therapy as it restricts tumor growth by limiting blood supply. Compounds with structural similarities to this compound have been reported to inhibit endothelial cell proliferation and migration in vitro, which are essential processes in angiogenesis .

The biological activity of this compound can be attributed to its interaction with cellular targets involved in critical pathways such as:

- Tubulin Polymerization : Compounds targeting tubulin can disrupt microtubule dynamics, leading to cell cycle arrest.

- Apoptotic Pathways : Induction of apoptosis through modulation of proteins such as Bcl-2 and Bax.

- Cell Cycle Regulation : Upregulation of p21^WAF-1 can lead to cell cycle arrest at the G1/S checkpoint.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.